REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1C(OC)=O.[CH3:12][Mg+].[Br-].Cl.CCO[C:19]([CH3:21])=[O:20]>C1COCC1>[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:19]([OH:20])([CH3:21])[CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)OC)C=CC=C1
|
Name
|
|
Quantity
|
19.4 mL
|
Type
|
reactant
|
Smiles
|
C[Mg+].[Br-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 5° C.
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
STIRRING
|
Details
|
was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
after stirring for 5 minutes a white precipitate
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
was removed by filtration through a Celite pad
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The combined organic fractions were concentrated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Crude XCV was purified by silica gel chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)C(C)(C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |